molecular formula C17H13FN2O2 B11343219 2-fluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide

2-fluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11343219
M. Wt: 296.29 g/mol
InChI Key: YITZDZSOKRILTF-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that features a benzamide core substituted with fluorine, furan, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine, furan, and pyridine groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-(pyridin-2-yl)benzamide: Lacks the furan group, which may affect its chemical reactivity and biological activity.

    N-[(Furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide: Lacks the fluorine atom, which can influence its electronic properties and reactivity.

Uniqueness

2-Fluoro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the combination of fluorine, furan, and pyridine groups, which confer distinct chemical and biological properties. The presence of these groups can enhance its stability, reactivity, and potential interactions with biological targets .

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

2-fluoro-N-(furan-2-ylmethyl)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C17H13FN2O2/c18-15-8-2-1-7-14(15)17(21)20(12-13-6-5-11-22-13)16-9-3-4-10-19-16/h1-11H,12H2

InChI Key

YITZDZSOKRILTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3)F

Origin of Product

United States

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